(2Z)-7-(diethylamino)-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-7-(diethylamino)-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-(diethylamino)-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative.
Introduction of the diethylamino group: This step may involve nucleophilic substitution reactions using diethylamine.
Attachment of the piperidinyl and trifluoromethyl groups: These groups can be introduced through various substitution reactions, often using reagents like piperidine and trifluoromethylating agents.
Formation of the iminochromene structure: This step may involve condensation reactions to form the imine linkage.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-(diethylamino)-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-7-(diethylamino)-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological activities. Chromene derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine
In medicine, the compound may be investigated for its potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry
In industrial applications, the compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure can be exploited to create advanced materials for various technological applications.
Mechanism of Action
The mechanism of action of (2Z)-7-(diethylamino)-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-(Diethylamino)-2-[2-piperidin-1-ylphenyl]iminochromene-3-carboxamide: Lacks the trifluoromethyl group.
7-(Diethylamino)-2-[2-piperidin-1-yl-5-methylphenyl]iminochromene-3-carboxamide: Contains a methyl group instead of a trifluoromethyl group.
7-(Diethylamino)-2-[2-piperidin-1-yl-5-chlorophenyl]iminochromene-3-carboxamide: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (2Z)-7-(diethylamino)-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These characteristics can enhance its biological activity and make it a valuable compound for various applications.
Properties
IUPAC Name |
7-(diethylamino)-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29F3N4O2/c1-3-32(4-2)19-10-8-17-14-20(24(30)34)25(35-23(17)16-19)31-21-15-18(26(27,28)29)9-11-22(21)33-12-6-5-7-13-33/h8-11,14-16H,3-7,12-13H2,1-2H3,(H2,30,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPXSRKFOQSMHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=C(C=CC(=C3)C(F)(F)F)N4CCCCC4)O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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